2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Description
2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a benzamide derivative featuring a methyl-substituted benzene core linked to a pyrrolidine ring bearing a thiazole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, particularly in drug discovery. The pyrrolidine-thiazole group may influence binding to enzymatic or receptor targets, while the methylbenzamide backbone provides structural rigidity and hydrophobic interactions.
Properties
IUPAC Name |
2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-4-2-3-5-13(11)14(19)17-12-6-8-18(10-12)15-16-7-9-20-15/h2-5,7,9,12H,6,8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHZKWLXINCPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with dihaloalkanes.
Coupling Reactions: The final step involves coupling the thiazole and pyrrolidine rings with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with a hydroxy-dimethyl ethyl group instead of a thiazole-pyrrolidine substituent.
- Synthesis: Produced via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
- Applications : Primarily used in catalytic applications rather than direct biological targeting.
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- Structure : Substitutes the pyrrolidine ring with a pyridinyl-thiazole group and adds a dimethoxymethyl side chain.
- Synthesis : Derived via acid-catalyzed acetal formation, introducing hydrolytic stability .
- Key Differences : The pyridinyl-thiazole group enhances π-stacking in protein binding (e.g., PfAtg8 inhibition), while the dimethoxymethyl group improves solubility.
- Bioactivity : Acts as an autophagy inhibitor, highlighting the role of thiazole substituents in target specificity.
Filapixant (WHO Proposed INN)
- Structure : Contains a trifluoromethylpyrimidine-ethyl group and a morpholinyl-thiazole substituent on the benzamide core.
- Key Differences: The trifluoromethyl and morpholine groups increase metabolic stability and selectivity for purinoreceptors .
- Bioactivity: Classified as a purinoreceptor antagonist, contrasting with the undefined target profile of the pyrrolidine-thiazole analog.
N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-Substituted Benzamides
- Structure : Replaces thiazole with benzothiazole and introduces a carbamothioyl group.
- Key Differences : The benzothiazole-carbamothioyl system enhances electron-deficient character, favoring interactions with GPCRs and ion channels .
- Bioactivity : Broad activity across GPCRs, kinases, and proteases, as per bioactivity scores (Table 4 in ).
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Bioactivity Scores (Selected Analogs)
Critical Analysis
- Substituent Impact : Thiazole derivatives with pyridinyl (e.g., ) or morpholinyl groups (e.g., ) show enhanced target specificity compared to the pyrrolidinyl-thiazole in the target compound.
- Synthetic Flexibility : The target compound’s synthesis route remains unspecified, whereas analogs employ well-defined strategies like sulfonylation or acetal formation .
- Bioactivity Gaps: Limited data exist on the target compound’s biological targets, whereas analogs demonstrate clear roles in autophagy inhibition or purinoreceptor antagonism .
Biological Activity
2-Methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthetic routes, and potential applications in drug discovery and development.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrrolidine ring , which are known for their roles in various biological activities. The molecular formula is with a molecular weight of approximately 270.37 g/mol. The structural components contribute to its potential as an antimicrobial, antiviral, and anticancer agent.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The thiazole moiety is often linked to enhanced activity against various pathogens, including bacteria and fungi. Studies have shown that derivatives of thiazole can inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound has been investigated for its anticancer potential. A study highlighted that thiazole-bearing compounds can induce apoptosis in cancer cell lines, such as Jurkat and A-431 cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhance cytotoxic activity . For instance, modifications that include electron-donating groups on the phenyl ring have shown promising results in reducing cell viability.
Antiviral Activity
In addition to antimicrobial and anticancer effects, thiazole derivatives have been explored for their antiviral properties. Compounds similar to this compound have demonstrated efficacy against viral infections by interfering with viral replication processes.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, where α-haloketones react with thioamides.
- Pyrrolidine Ring Introduction : Achieved through nucleophilic substitution reactions.
- Final Coupling : The benzamide structure is formed through acylation reactions.
These methods allow for the efficient production of the compound while optimizing yield and purity .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
These findings underscore the potential of this compound as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
